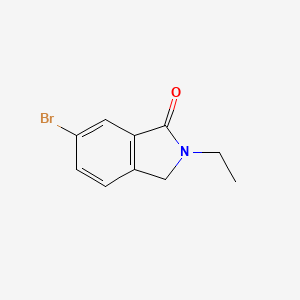

6-Bromo-2-ethylisoindolin-1-one

Description

6-Bromo-2-ethylisoindolin-1-one is a brominated isoindolinone derivative featuring an ethyl substituent at the 2-position of the isoindoline ring.

Properties

IUPAC Name |

6-bromo-2-ethyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFJPDUUDLXMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Bromo-2-ethylisoindolin-1-one typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the bromo and ethyl substituents . Industrial production methods often involve multicomponent reactions (MCRs) that provide a straightforward and efficient pathway to access a variety of substituted isoindolinones .

Chemical Reactions Analysis

6-Bromo-2-ethylisoindolin-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The bromo group in 6-Bromo-2-ethylisoindolin-1-one can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

6-Bromo-2-ethylisoindolin-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethylisoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-bromo-2-ethylisoindolin-1-one with structurally related brominated isoindolinones, emphasizing substituent variations and their implications:

Key Observations :

- Bromine Position : Moving bromine from C6 (as in the target compound) to C5 or C7 alters electronic distribution and reactivity, influencing regioselectivity in cross-coupling reactions .

Biological Activity

6-Bromo-2-ethylisoindolin-1-one is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom attached to the isoindoline ring system, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₉H₈BrNO

- Molecular Weight : 240.10 g/mol

- CAS Number : 1344702-13-1

The presence of the bromine atom enhances the compound's reactivity, making it a valuable candidate for various chemical reactions, including nucleophilic substitutions and enzyme inhibition.

6-Bromo-2-ethylisoindolin-1-one exhibits its biological effects primarily through interaction with specific molecular targets. Research indicates that it can bind to various enzymes and receptors, leading to altered activity and subsequent biological responses. Notably, it has been identified as a CYP1A2 inhibitor , which suggests implications for drug metabolism and potential drug-drug interactions.

Biological Activities

The biological activities of 6-Bromo-2-ethylisoindolin-1-one can be categorized as follows:

-

Anticancer Activity

- Several studies have indicated that isoindolinone derivatives, including 6-Bromo-2-ethylisoindolin-1-one, possess anticancer properties. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

-

Antiviral Properties

- Preliminary research suggests that this compound may exhibit antiviral activity by interfering with viral replication processes.

-

Anti-inflammatory Effects

- The compound has been studied for its potential to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

Interaction Studies

Interaction studies have demonstrated that 6-Bromo-2-ethylisoindolin-1-one can influence the function of various biological macromolecules. The following table summarizes key findings from recent studies:

| Biological Target | Interaction Type | Effect |

|---|---|---|

| CYP1A2 | Inhibition | Alters drug metabolism |

| Enzymes | Binding | Modulates enzymatic activity |

| Receptors | Competitive Inhibition | Affects signaling pathways |

Case Study 1: Anticancer Activity

A study conducted on the effects of 6-Bromo-2-ethylisoindolin-1-one on human cancer cell lines revealed a significant decrease in cell viability at certain concentrations. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that 6-Bromo-2-ethylisoindolin-1-one effectively inhibited CYP1A2 activity, which is crucial for the metabolism of several therapeutic drugs. This finding highlights the importance of understanding its pharmacokinetic implications in drug development .

Comparison with Similar Compounds

To better understand the unique properties of 6-Bromo-2-ethylisoindolin-1-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Bromo-2-methylisoindolin-1-one | 868066-91-5 | Similar structure but with a methyl group |

| 4-Bromo-2-methylisoindolin-1-one | 435273-55-5 | Bromine at a different position |

| 2-(4-Bromobenzyl)isoindoline-1,3-dione | 153171-22-3 | Contains a benzyl group affecting properties |

These comparisons reveal how variations in structure can influence both chemical reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.